
5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)-: is a complex organic compound known for its tricyclic structure. This compound is commonly used as an intermediate in the synthesis of various pharmacologically active molecules, particularly in the field of anticonvulsant drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- involves several steps. One common method includes the reaction of 2-(2’-bromophenyl)ethynylaniline with appropriate reagents under controlled conditions to form the desired tricyclic structure . The reaction conditions typically involve the use of solvents like ethyl acetate and catalysts to facilitate the formation of the tricyclic ring system .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reaction time to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, and various catalysts for facilitating the reactions. The conditions often involve controlled temperatures and the use of solvents like ethyl acetate .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further used in the synthesis of other pharmacologically active molecules .
Applications De Recherche Scientifique
5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various dibenzoazepine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as an intermediate in the synthesis of anticonvulsant drugs and other therapeutic agents.
Mécanisme D'action
The mechanism of action of 5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- involves its interaction with molecular targets in the body. It acts on specific pathways and receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iminostilbene: Known for its use in anticonvulsant drugs.
Oxcarbazepine: Another anticonvulsant with a similar tricyclic structure.
Iminodibenzyl: A compound with a similar core structure but different functional groups.
Uniqueness
5H-Dibenz(b,f)azepine-5-ethanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- is unique due to its specific functional groups and the resulting pharmacological properties. Its ability to undergo various chemical reactions and form derivatives makes it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
64097-62-7 |
|---|---|
Formule moléculaire |
C24H33N3 |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[3-(piperidin-1-ylmethyl)-5,6-dihydrobenzo[b][1]benzazepin-11-yl]ethanamine |
InChI |
InChI=1S/C24H33N3/c1-25(2)16-17-27-23-9-5-4-8-21(23)11-12-22-18-20(10-13-24(22)27)19-26-14-6-3-7-15-26/h4-5,8-10,13,18H,3,6-7,11-12,14-17,19H2,1-2H3 |
Clé InChI |
OWDUDAQMLZHGGR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)CN4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


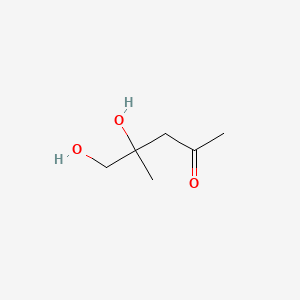
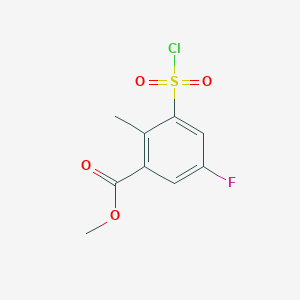
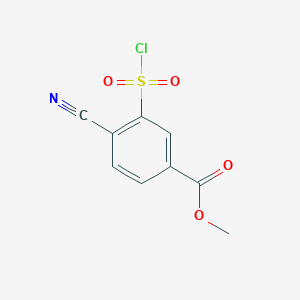
![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)

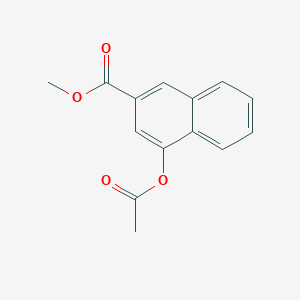
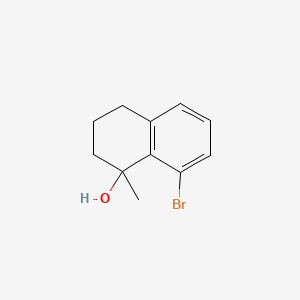
![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)
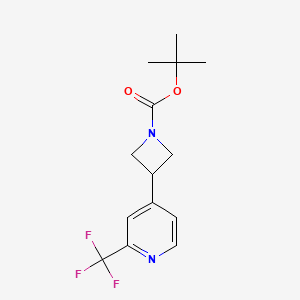
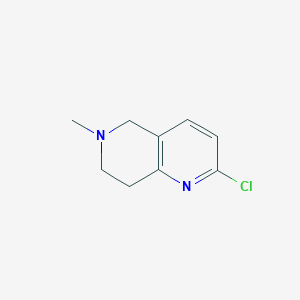

![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)


